molecular formula C11H13N3 B1626494 4-Phenylpiperazine-1-carbonitrile CAS No. 77464-04-1

4-Phenylpiperazine-1-carbonitrile

Cat. No. B1626494
CAS RN: 77464-04-1
M. Wt: 187.24 g/mol
InChI Key: KTHZVACONSAOPK-UHFFFAOYSA-N
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Description

4-Phenylpiperazine-1-carbonitrile, also known as PPC, is a chemical compound that has gained significant attention in scientific research due to its diverse potential applications. PPC belongs to the phenylpiperazine class of compounds that are widely used in medicinal chemistry.

Mechanism Of Action

The mechanism of action of 4-Phenylpiperazine-1-carbonitrile is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. 4-Phenylpiperazine-1-carbonitrile has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It also has affinity for the D2 and D3 dopamine receptors, which are involved in the regulation of movement and reward.

Biochemical And Physiological Effects

4-Phenylpiperazine-1-carbonitrile has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. 4-Phenylpiperazine-1-carbonitrile has also been shown to have anticonvulsant and analgesic properties, which may be due to its ability to modulate the activity of ion channels in the brain.

Advantages And Limitations For Lab Experiments

4-Phenylpiperazine-1-carbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield, making it suitable for large-scale production. 4-Phenylpiperazine-1-carbonitrile is also stable under a wide range of conditions, making it easy to store and transport. However, 4-Phenylpiperazine-1-carbonitrile has some limitations for lab experiments. It is highly toxic and must be handled with care. It also has a relatively short half-life, which may limit its use in long-term experiments.

Future Directions

4-Phenylpiperazine-1-carbonitrile has a wide range of potential applications in medicinal chemistry, and there are several future directions for research in this area. One potential direction is the development of new drugs based on 4-Phenylpiperazine-1-carbonitrile that have improved efficacy and fewer side effects. Another direction is the investigation of the mechanism of action of 4-Phenylpiperazine-1-carbonitrile, which may lead to a better understanding of the underlying biological processes involved in mood regulation and pain management. Additionally, 4-Phenylpiperazine-1-carbonitrile may have applications in other areas of research, such as the development of new materials and catalysts.

Scientific Research Applications

4-Phenylpiperazine-1-carbonitrile is widely used in scientific research due to its potential applications in medicinal chemistry. It has been studied as a potential treatment for various diseases, including depression, anxiety, and schizophrenia. 4-Phenylpiperazine-1-carbonitrile has also been shown to have anticonvulsant and analgesic properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

4-phenylpiperazine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-10-13-6-8-14(9-7-13)11-4-2-1-3-5-11/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHZVACONSAOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506026
Record name 4-Phenylpiperazine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylpiperazine-1-carbonitrile

CAS RN

77464-04-1
Record name 4-Phenylpiperazine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YS Tang, C Zhang, CY Lo, Z Jin, BLH Kong… - European Journal of …, 2023 - Elsevier
… The key intermediates 2-(4-phenylpiperazin-1-yl)ethan-1-amine derivatives were obtained after the reductive reaction [20] to 4-phenylpiperazine-1-carbonitrile derivatives which were …
Number of citations: 3 www.sciencedirect.com

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